Arzoxifene

Catalog No.
S589519
CAS No.
182133-25-1
M.F
C28H29NO4S
M. Wt
475.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arzoxifene

CAS Number

182133-25-1

Product Name

Arzoxifene

IUPAC Name

2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol

Molecular Formula

C28H29NO4S

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C28H29NO4S/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29/h5-14,19,30H,2-4,15-18H2,1H3

InChI Key

MCGDSOGUHLTADD-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-(4-Methoxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-benzo[b]thiophene-6-ol; LY 353381

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5

The exact mass of the compound Arzoxifene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Arzoxifene (CAS 182133-25-1) is a third-generation benzothiophene-derived selective estrogen receptor modulator (SERM). Originally developed to overcome the pharmacokinetic limitations of earlier SERMs, arzoxifene features a modified structure where the carbonyl group of raloxifene is replaced by an oxygen ether linkage. This structural change significantly alters its oxidative metabolism and glucuronidation profile, resulting in enhanced oral bioavailability and potent mixed estrogen agonist/antagonist activity [1]. In procurement and research contexts, arzoxifene serves as a critical benchmark compound for high-exposure SERM design, comparative receptor binding assays, and in vivo models of hormone-sensitive tissues, offering a distinct pharmacokinetic profile compared to first- and second-generation analogs.

Generic substitution with raloxifene or tamoxifen is fundamentally flawed in studies requiring high systemic exposure or specific metabolic profiles. Raloxifene undergoes extensive first-pass metabolism via intestinal and hepatic glucuronidation, limiting its oral bioavailability to approximately 2%. In contrast, arzoxifene's structural modifications protect it from rapid glucuronidation, substantially increasing its bioavailability [1]. Furthermore, arzoxifene is metabolized by the cytochrome P450 system into desmethylarzoxifene (DMA), which possesses an 8-fold greater affinity for estrogen receptor alpha (ERα) than the parent compound and approximately 24-fold greater affinity than the active metabolite of tamoxifen [1]. Utilizing raloxifene instead of arzoxifene in in vivo or pharmacokinetic assays will yield drastically lower systemic exposure and distinct active metabolite profiles, invalidating comparative efficacy models.

Superior ERα Binding Affinity and Inhibitory Potency

Arzoxifene and its active metabolite demonstrate significantly enhanced potency compared to baseline SERMs. In comparative assays, arzoxifene exhibits a 10-fold improvement in IC50 values relative to raloxifene [1]. Furthermore, its active metabolite, desmethylarzoxifene (DMA), shows extraordinary binding affinity, being 8 times more potent for ERα than arzoxifene itself and approximately 24 times more potent than 4-hydroxytamoxifen (the active metabolite of tamoxifen) [1]. In MCF-7 breast cancer cell proliferation assays, arzoxifene achieved an IC50 of 0.4 nM, vastly outperforming tamoxifen (IC50 = 480 nM) [2].

Evidence DimensionIn vitro cell proliferation inhibition (IC50) and ERα affinity
Target Compound DataArzoxifene IC50 = 0.4 nM (MCF-7 cells); DMA has 24x greater ERα affinity than 4-OHT
Comparator Or BaselineTamoxifen IC50 = 480 nM; Raloxifene (10-fold lower potency than arzoxifene)
Quantified Difference1200-fold lower IC50 vs. tamoxifen; 10-fold improved IC50 vs. raloxifene
ConditionsMCF-7 cell proliferation assay and ERα binding assays

For researchers screening novel SERMs or studying ERα-dependent pathways, arzoxifene provides a high-potency benchmark that achieves receptor saturation at significantly lower concentrations than tamoxifen.

Enhanced Oral Bioavailability via Structural Modification

The primary procurement advantage of arzoxifene over raloxifene lies in its optimized pharmacokinetic profile. Raloxifene's clinical and experimental utility is often limited by its ~2% oral bioavailability due to rapid intestinal and hepatic glucuronidation [1]. Arzoxifene replaces the carbonyl group of raloxifene with an oxygen ether linkage, which sterically and electronically alters the molecule's susceptibility to Phase II metabolism. This structural tuning prevents the rapid first-pass clearance seen with raloxifene, resulting in substantially increased systemic exposure in in vivo models [1].

Evidence DimensionOral bioavailability and metabolic clearance
Target Compound DataHigh systemic exposure due to evasion of rapid glucuronidation
Comparator Or BaselineRaloxifene (~2% oral bioavailability)
Quantified DifferenceSubstantial increase in bioavailability and systemic half-life
ConditionsIn vivo pharmacokinetic profiling and liver/intestinal microsome assays

Procurement of arzoxifene is essential for in vivo studies where high systemic SERM exposure is required without resorting to continuous infusion or non-physiological dosing routes.

Sustained Antagonism in Hormone-Sensitive Xenograft Models

In oophorectomized athymic mice bearing MCF-7 human breast cancer xenografts, arzoxifene demonstrated superior sustained tumor growth inhibition compared to tamoxifen [1]. While tamoxifen can exhibit partial agonist effects over time, arzoxifene completely blocked low-dose estrogen-stimulated tumor growth on a 7-day dosing schedule. The enhanced efficacy is attributed to both its higher ER affinity and its improved bioavailability profile, making it a more reliable antagonist in long-term exposure models [1].

Evidence DimensionEstrogen-stimulated tumor growth inhibition
Target Compound DataComplete blockade of estrogen-stimulated growth without partial agonist effects
Comparator Or BaselineTamoxifen (exhibits partial agonist effects and accumulation issues)
Quantified DifferenceSuperior sustained antagonism and lack of transplantable tumor stimulation over long-term exposure
ConditionsMCF-7 human breast cancer xenograft model in oophorectomized athymic mice

Arzoxifene is the preferred reference standard for evaluating pure antagonist behavior in breast tissue models, avoiding the confounding partial agonism associated with first-generation SERMs.

Reference Standard for Next-Generation SERM Development

Due to its rationally designed ether linkage that overcomes the poor bioavailability of raloxifene [1], arzoxifene is widely procured as a structural and pharmacokinetic benchmark in medicinal chemistry. It serves as a baseline for evaluating the trade-offs between metabolic stability, ERα/ERβ binding affinity, and tissue selectivity in novel benzothiophene derivatives.

High-Exposure In Vivo Endocrine Models

In pharmacological research requiring sustained, high-level systemic exposure to an antiestrogen without continuous infusion, arzoxifene is the material of choice. Its resistance to rapid first-pass glucuronidation ensures reliable dosing in rodent models (e.g., MCF-7 xenografts) compared to the highly cleared raloxifene [2].

Comparative Assays for ERα Antagonism vs. Agonism

Because arzoxifene's active metabolite (desmethylarzoxifene) exhibits up to 24-fold greater affinity for ERα than tamoxifen's active metabolite [3], it is utilized in highly sensitive molecular biology assays to map estrogen receptor binding domains, coregulator recruitment, and the mechanisms of pure tissue-specific antagonism.

XLogP3

6.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

475.18172958 Da

Monoisotopic Mass

475.18172958 Da

Heavy Atom Count

34

UNII

E569WG6E60

Drug Indication

Investigated for use/treatment in breast cancer, osteoporosis, and endometrial cancer.
Breast carcinoma, Postmenopausal osteoporosis

Pharmacology

Arzoxifene is a synthetic, aromatic derivative with anti-estrogenic properties. Similar to the agent raloxifene, arzoxifene binds to and interacts with estrogen receptors as a mixed estrogen agonist/antagonist. This agent exhibits greater bioavailability and higher anti-estrogenic potency in the breast than does raloxifene; it exhibits reduced estrogenicity in the uterus compared with either tamoxifen or raloxifene. Arzoxifene may have beneficial effects on bone and the cardiovascular system (NCI04)

Mechanism of Action

Arzoxifene is a selective estrogen receptor modulator (SERM) which antagonizes estrogen in mammary and uterine tissue, but acts as an estrogen receptor agonist in bone tissue. Arzoxifene reduces bone loss and risk of osteoperosis and decreases serum cholesterol.

Other CAS

182133-25-1

Wikipedia

Arzoxifene

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
Suh N, Glasebrook AL, Palkowitz AD, Bryant HU, Burris LL, Starling JJ, Pearce HL, Williams C, Peer C, Wang Y, Sporn MB: Arzoxifene, a new selective estrogen receptor modulator for chemoprevention of experimental breast cancer. Cancer Res. 2001 Dec 1;61(23):8412-5. [PMID:11731420]

Explore Compound Types